(E)-ethyl 3,4-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-5-19-12(18)10-8(3)16(4)13(21-10)14-11(17)9-6-7(2)15-20-9/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPYURFBURQFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=NO2)C)S1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural distinctions between the target compound and analogous 2,3-dihydrothiazole derivatives:
Key Observations:
Imino vs. Thioxo Groups: The target compound’s imino group with an isoxazole-carbonyl substituent contrasts with the thioxo (C=S) group in , which may reduce electrophilicity but enhance stability and metal-binding capacity .
The 3-methylisoxazole-5-carbonyl group introduces aromaticity and hydrogen-bond acceptor/donor sites absent in 1a’s ethylimino group, possibly enhancing target selectivity in biological systems.
Synthesis Challenges : The failure of DBTBE for the target compound (vs. success for 1a) underscores the sensitivity of synthesis routes to bulky or electron-withdrawing substituents .
Electronic and Physicochemical Properties
- Polarity : The isoxazole-carbonyl group in the target compound likely increases polarity compared to 1a, improving aqueous solubility but reducing membrane permeability.
- Conformational Rigidity : The allyl group in introduces rotational freedom, whereas the rigid isoxazole and dimethyl groups in the target compound may favor planar conformations, impacting binding to biological targets.
- Acid/Base Behavior: The amino group in confers basicity, while the target compound’s ester and imino groups may act as hydrogen-bond acceptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
